Keap1-Nrf2-IN-8

Description

Structure

2D Structure

3D Structure

Properties

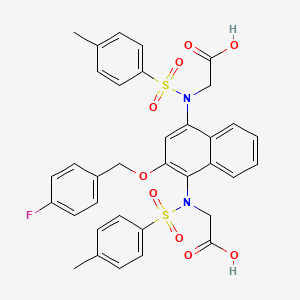

Molecular Formula |

C35H31FN2O9S2 |

|---|---|

Molecular Weight |

706.8 g/mol |

IUPAC Name |

2-[[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C35H31FN2O9S2/c1-23-7-15-27(16-8-23)48(43,44)37(20-33(39)40)31-19-32(47-22-25-11-13-26(36)14-12-25)35(30-6-4-3-5-29(30)31)38(21-34(41)42)49(45,46)28-17-9-24(2)10-18-28/h3-19H,20-22H2,1-2H3,(H,39,40)(H,41,42) |

InChI Key |

FXADTNLKEANMJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Keap1-Nrf2-IN-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Keap1-Nrf2 signaling pathway and the mechanism of action of IN-8, a potent small-molecule inhibitor of this protein-protein interaction (PPI). The content herein is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2][3] It orchestrates the expression of a wide array of cytoprotective genes, including antioxidant proteins and phase II detoxification enzymes.[1][2]

Under basal or unstressed conditions, Nrf2 activity is tightly suppressed by its primary negative regulator, the Kelch-like ECH-associated protein 1 (Keap1).[4][5][6][7] Keap1 is a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[8][9] It sequesters Nrf2 in the cytoplasm by binding to two specific motifs, DLG and ETGE, within Nrf2's Neh2 domain.[3][9][10] This binding event facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[6][9][11]

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[11][12] This modification induces a conformational change in Keap1, disrupting its ability to mediate Nrf2 ubiquitination.[7] Consequently, newly synthesized Nrf2 is stabilized, bypasses degradation, and translocates to the nucleus.[1][8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription and mounting a robust protective response.[1][3][13]

IN-8: A Direct Inhibitor of the Keap1-Nrf2 Interaction

Most early Nrf2 activators are electrophilic species that act indirectly by covalently modifying the cysteine residues on Keap1.[4][14][15] While effective, this mechanism can lead to off-target effects.[16] More recently, a new class of activators has emerged: small molecules that directly and non-covalently inhibit the Keap1-Nrf2 protein-protein interaction (PPI).[4][16]

Keap1-Nrf2-IN-8 (also referred to as compound 12d in some literature) is a potent, cell-permeable member of this class.[17] Its mechanism of action involves binding directly to the Kelch domain of Keap1, the same pocket that recognizes the ETGE motif of Nrf2.[4] By occupying this binding site, IN-8 physically prevents Keap1 from binding to Nrf2. This competitive inhibition disrupts the formation of the Keap1-Nrf2 complex, thereby preventing Nrf2 ubiquitination and degradation. The stabilized Nrf2 is then free to accumulate and activate the ARE-dependent gene expression program, leading to a significant increase in the mRNA levels of downstream targets such as GSTM3, HMOX2, and NQO1.[17]

Quantitative Data for this compound

The inhibitory potency of IN-8 has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for the Keap1 target.

| Assay Type | Description | IC₅₀ (nM) | Reference |

| FP | Fluorescence Polarization | 64.5 | [17] |

| TR-FRET | Time-Resolved FRET | 14.2 | [17] |

Key Experimental Protocols

The characterization of Keap1-Nrf2 PPI inhibitors like IN-8 relies on a suite of robust in vitro and cell-based assays. The following sections detail the methodologies for three key experimental approaches.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound. It is based on the principle that a small, fluorescently labeled Nrf2-derived peptide ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows, and polarization increases. A competitive inhibitor will displace the tracer from Keap1, causing a decrease in polarization.[5][18][19]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

-

Keap1 Protein: Dilute purified Keap1 Kelch domain protein to a working concentration (e.g., 12 nM) in assay buffer.[20]

-

Tracer: Dilute a fluorescein-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide) to a working concentration (e.g., 4 nM) in assay buffer.[20]

-

Test Compound (IN-8): Prepare a serial dilution series of the inhibitor in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Plate Setup:

-

Use a black, low-binding 384-well microplate.[20]

-

P_min wells (minimum polarization): Add tracer and assay buffer.

-

P_max wells (maximum polarization): Add tracer, Keap1 protein, and vehicle (DMSO).

-

Test wells: Add tracer, Keap1 protein, and the serially diluted inhibitor.

-

-

Incubation:

-

Mix the components in the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[20]

-

-

Data Acquisition:

-

Measure fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[20]

-

The instrument measures the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the excitation light. Polarization (P) is calculated from these values.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the P_min and P_max controls.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.[20]

-

Time-Resolved FRET (TR-FRET) Assay

TR-FRET is a highly sensitive, homogeneous assay that measures the proximity of two molecules.[21][22] For the Keap1-Nrf2 interaction, a long-lifetime lanthanide donor (e.g., Europium) is typically associated with the Keap1 protein (e.g., via an anti-His-tag antibody), and a suitable acceptor fluorophore (e.g., FITC or Dy647) is conjugated to the Nrf2 peptide. When the complex forms, excitation of the donor leads to energy transfer to the acceptor, which then emits light at its specific wavelength. An inhibitor disrupts this interaction, decreasing the FRET signal.[23]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20).[24]

-

Keap1 Protein: Dilute purified His-tagged Keap1 Kelch domain protein to a working concentration (e.g., 5 nM).[23]

-

Donor: Dilute a Terbium- or Europium-labeled anti-His antibody to a working concentration (e.g., 0.5 nM).[23]

-

Acceptor: Dilute a fluorescein-labeled Nrf2 peptide to a working concentration (e.g., 25 nM).[23]

-

Test Compound (IN-8): Prepare a serial dilution series of the inhibitor.

-

-

Assay Plate Setup:

-

Use a white or black, low-volume 384-well microplate.

-

Add the test compound or vehicle (DMSO) to the appropriate wells.

-

Add the Keap1 protein and the donor anti-His antibody. Incubate for ~30 minutes to allow for binding.[23]

-

Initiate the competition reaction by adding the acceptor-labeled Nrf2 peptide.

-

-

Incubation:

-

Incubate the final reaction mixture at room temperature for at least 60 minutes, protected from light.[23]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the ratiometric TR-FRET signal (Acceptor Emission / Donor Emission).[22]

-

Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

-

ARE-Luciferase Reporter Gene Assay

This cell-based assay provides a functional readout of Nrf2 pathway activation. It utilizes a reporter cell line (e.g., human HepG2) that has been engineered to contain a luciferase gene under the control of a promoter with multiple ARE sequences.[8][25] When an active compound like IN-8 is added to the cells, it stabilizes Nrf2, which then translocates to the nucleus and drives the expression of the luciferase reporter. The resulting luminescence is proportional to Nrf2 activity.[6][20]

Methodology:

-

Cell Culture and Plating:

-

Culture HepG2-ARE reporter cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells into a 96-well white, clear-bottom tissue culture plate at a predetermined density (e.g., 4 x 10⁴ cells/well) and allow them to attach overnight.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of IN-8 and control compounds (e.g., a known activator like sulforaphane as a positive control, and DMSO as a vehicle control).

-

Remove the culture medium from the cells and replace it with medium containing the test compounds.[20]

-

-

Incubation:

-

Cell Lysis and Luminescence Reading:

-

After incubation, remove the treatment medium and wash the cells with PBS.

-

Add a passive lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.[20]

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Immediately measure the luminescence signal using a microplate luminometer.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to a cell viability measurement if necessary.

-

Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC₅₀).

-

References

- 1. What are Nrf2 modulators and how do they work? [synapse.patsnap.com]

- 2. integrativepharmacology.com [integrativepharmacology.com]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dcreport.org [dcreport.org]

- 23. 2024.sci-hub.box [2024.sci-hub.box]

- 24. news-medical.net [news-medical.net]

- 25. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to Keap1-Nrf2-IN-8: A Potent Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keap1-Nrf2-IN-8 is a potent small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). By disrupting this interaction, this compound stabilizes Nrf2, allowing its translocation to the nucleus and subsequent activation of the antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

Under basal conditions, Keap1, a substrate adaptor protein for the Cullin 3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. This compound is a non-electrophilic inhibitor that directly competes with Nrf2 for binding to the Kelch domain of Keap1. This competitive inhibition prevents the Keap1-mediated degradation of Nrf2. The stabilized Nrf2 is then able to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous cytoprotective genes, initiating their transcription. This leads to an increased expression of a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).

A Technical Guide to the Characterization of Non-Electrophilic Keap1-Nrf2 Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by non-electrophilic compounds presents a promising therapeutic strategy for a multitude of diseases characterized by chronic inflammation and oxidative stress. This guide provides an in-depth technical overview of the core methodologies used to identify and characterize non-electrophilic Nrf2 activators, using the conceptual framework of a hypothetical inhibitor, "Keap1-Nrf2-IN-8". We will detail the key in vitro and cellular assays, present data in structured tables for clear interpretation, and provide standardized experimental protocols. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the drug discovery process for this important therapeutic target.

The Keap1-Nrf2 Signaling Pathway: A Primer

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[1][2] Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins.[4] The Nrf2-Maf heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[2][5] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM, respectively), the rate-limiting enzyme in glutathione synthesis.[5][6]

Non-electrophilic activators of the Nrf2 pathway function by directly inhibiting the Keap1-Nrf2 PPI, mimicking the effects of oxidative stress without the covalent modification of Keap1.[7] This direct inhibition prevents the ubiquitination and degradation of Nrf2, leading to its stabilization and the subsequent activation of the ARE-mediated antioxidant response.

Characterization of Non-Electrophilic Nrf2 Activators: A Step-by-Step Workflow

The identification and validation of a novel non-electrophilic Nrf2 activator like "this compound" involves a multi-step process, beginning with biochemical assays to confirm direct inhibition of the Keap1-Nrf2 PPI, followed by cellular assays to demonstrate on-target activity and downstream gene activation.

Quantitative Data Presentation

A crucial aspect of characterizing a novel compound is the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the key biochemical and cellular activities of a non-electrophilic Nrf2 activator.

Table 1: Biochemical Activity of this compound

| Assay Type | Description | Endpoint | This compound | Reference Compound |

| Fluorescence Polarization (FP) | Measures the disruption of the interaction between fluorescently labeled Nrf2 peptide and Keap1 protein. | IC50 (µM) | e.g., 0.5 | e.g., 1.2 |

| Time-Resolved FRET (TR-FRET) | A proximity-based assay measuring the disruption of energy transfer between donor and acceptor fluorophores conjugated to Keap1 and a Nrf2 peptide. | IC50 (µM) | e.g., 0.3 | e.g., 0.9 |

| Surface Plasmon Resonance (SPR) | A label-free technique to determine the binding kinetics and affinity of the compound to Keap1. | KD (µM) | e.g., 0.1 | e.g., 0.4 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Description | Endpoint | This compound | Reference Compound |

| ARE-Luciferase Reporter Assay | HepG2-ARE | Measures the induction of a luciferase reporter gene under the control of an ARE promoter. | EC50 (µM) | e.g., 1.5 | e.g., 5.0 |

| NQO1 Induction (qPCR) | A549 | Quantifies the relative mRNA expression of the Nrf2 target gene NQO1. | EC50 (µM) | e.g., 2.0 | e.g., 7.5 |

| GCLC/GCLM Induction (qPCR) | HaCaT | Measures the mRNA levels of the catalytic and modifier subunits of glutamate-cysteine ligase. | Fold Induction at 10 µM | e.g., 4-fold | e.g., 2.5-fold |

| NQO1 Protein Expression (Western Blot) | A549 | Determines the increase in NQO1 protein levels following compound treatment. | Fold Induction at 10 µM | e.g., 3.5-fold | e.g., 2.0-fold |

Detailed Experimental Protocols

Keap1-Nrf2 Interaction Assays

This assay measures the disruption of the interaction between a fluorescently labeled Nrf2-derived peptide and the Keap1 Kelch domain.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

Fluorescein-labeled Nrf2 peptide (e.g., FITC-9-mer Nrf2 peptide)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of "this compound" and a reference inhibitor in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 10 µL of a solution containing the Keap1 Kelch domain (final concentration, e.g., 100 nM) and the FITC-Nrf2 peptide (final concentration, e.g., 10 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

This homogeneous assay measures the inhibition of the Keap1-Nrf2 PPI with high sensitivity.[8]

Materials:

-

His-tagged recombinant human Keap1 Kelch domain protein

-

Biotinylated Nrf2 peptide

-

Terbium-cryptate labeled anti-His antibody (donor)

-

Streptavidin-d2 (acceptor)

-

Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20

-

384-well, low-volume, white plates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing His-Keap1 (final concentration, e.g., 5 nM) and Biotin-Nrf2 peptide (final concentration, e.g., 10 nM).

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a solution containing Tb-anti-His antibody (final concentration, e.g., 1 nM) and Streptavidin-d2 (final concentration, e.g., 20 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal at the emission wavelengths of the donor and acceptor.

-

Calculate the ratio of the acceptor to donor signals and determine the IC50 values.

Cellular Assays

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.[9][10]

Materials:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well, white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Seed HepG2-ARE cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of "this compound" or a reference compound for 16-24 hours.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase assay reagent equal to the volume of the cell culture medium in each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 values from the dose-response curves.

This method is used to quantify the mRNA levels of Nrf2 target genes such as NQO1, GCLC, and GCLM.[5]

Materials:

-

Human cell line (e.g., A549, HaCaT)

-

Cell culture medium

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for NQO1, GCLC, GCLM, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for 6-24 hours.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green master mix and gene-specific primers.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a vehicle-treated control, normalized to the housekeeping gene.[11]

This technique is used to detect and quantify the protein levels of Nrf2 target genes.

Materials:

-

Cell line and culture reagents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NQO1, GCLC, GCLM, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the test compound as for qPCR.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the identification and characterization of novel non-electrophilic Keap1-Nrf2 activators. By employing a combination of biochemical and cellular assays, and adhering to standardized protocols for data acquisition and presentation, researchers can effectively evaluate the potential of these compounds as therapeutic agents for a wide range of diseases driven by oxidative stress. The non-electrophilic mechanism of action offers the potential for a safer and more targeted therapeutic intervention compared to traditional electrophilic Nrf2 activators. Further in vivo studies are necessary to establish the pharmacokinetic, pharmacodynamic, and efficacy profiles of promising lead candidates.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 11. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to the Structure of the Keap1-Nrf2 Interaction and its Inhibition by IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), a critical signaling pathway in cellular defense against oxidative and electrophilic stress. A central focus of this document is the potent inhibitor, Keap1-Nrf2-IN-8, detailing its mechanism of action, binding affinity, and the experimental methodologies used for its characterization.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Homeostasis

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of Nrf2.[1][2]

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This event leads to a conformational change in the Keap1-Cul3 complex, inhibiting Nrf2 ubiquitination.[1] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[2]

Figure 1: The Keap1-Nrf2 signaling pathway and points of intervention.

Structural Basis of the Keap1-Nrf2 Interaction

The interaction between Keap1 and Nrf2 is mediated primarily through the Kelch domain of Keap1 and the Neh2 domain of Nrf2. The Keap1 homodimer possesses two Kelch domains, each providing a binding site for Nrf2.[3] The Neh2 domain of Nrf2 contains two distinct binding motifs: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3]

Crystallographic studies have revealed that the Kelch domain of Keap1 adopts a six-bladed β-propeller structure.[3][4] The binding pocket for the Nrf2 motifs is located on the top surface of this β-propeller. The interaction is characterized by a network of hydrogen bonds and electrostatic interactions between key residues of both proteins.[3]

This compound: A Potent Inhibitor of the Protein-Protein Interaction

This compound, also referred to as compound 12d in the primary literature, is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI.[5][6] By directly competing with Nrf2 for binding to the Kelch domain of Keap1, IN-8 effectively disrupts the sequestration and subsequent degradation of Nrf2, leading to the activation of the Nrf2-dependent antioxidant response.

Chemical Structure of this compound

The chemical structure of this compound is provided below:

SMILES: CC1=CC=C(C=C1)S(=O)(N(C2=C3C=CC=CC3=C(C(OCC4=CC=C(C=C4)F)=C2)N(S(=O)(C5=CC=C(C=C5)C)=O)CC(O)=O)CC(O)=O)=O[5]

Molecular Formula: C35H31FN2O9S2[5]

Molecular Weight: 706.76 g/mol [5]

Quantitative Analysis of IN-8 Inhibition

The inhibitory potency of this compound has been quantified using two distinct biochemical assays. The data clearly demonstrates its high affinity for the Keap1 Kelch domain.

| Assay Type | IC50 (nM) | Reference |

| Fluorescence Polarization (FP) | 64.5 | [5][6] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 14.2 | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the Keap1-Nrf2 interaction and its inhibition by compounds such as IN-8.

Fluorescence Polarization (FP) Competition Assay

This assay is widely used to measure the binding affinity of inhibitors to the Keap1-Nrf2 complex in a homogeneous format.

Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. Inhibitors that compete with the fluorescent peptide for binding to Keap1 will cause a decrease in polarization.

Experimental Workflow:

Figure 2: Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Protocol:

-

Reagents and Materials:

-

Purified recombinant human Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide amide).[7]

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4).[8]

-

Test inhibitor (this compound) serially diluted in assay buffer.

-

Black, non-binding surface 384-well plates.[9]

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

A typical 40 µL reaction mixture per well consists of:

-

The plate is covered and incubated at room temperature for 30 minutes to reach binding equilibrium.[9]

-

Fluorescence polarization is measured using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[9]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay provides a highly sensitive method for quantifying protein-protein interactions and their inhibition.

Principle: TR-FRET is based on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., fluorescein) when they are in close proximity. In this assay, the Keap1 protein is labeled with the donor and the Nrf2 peptide is labeled with the acceptor. When the two proteins interact, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Inhibitors that disrupt the Keap1-Nrf2 interaction will decrease the FRET signal.

Experimental Workflow:

Figure 3: Workflow for a Time-Resolved FRET (TR-FRET) assay.

Detailed Protocol:

-

Reagents and Materials:

-

His-tagged Keap1 Kelch domain protein.

-

Terbium (Tb)-labeled anti-His antibody (donor).[8]

-

FITC-labeled 9-mer Nrf2 peptide amide (acceptor).[8]

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4).[8]

-

Test inhibitor (this compound) serially diluted.

-

Low-volume, black microplates.

-

TR-FRET-compatible microplate reader.

-

-

Assay Procedure:

-

Optimized concentrations of the assay components are crucial for a robust signal. An example of final concentrations in the assay well could be:

-

The components are added to the microplate wells, including the serially diluted inhibitor.

-

The plate is incubated for a sufficient time (e.g., 1-5 hours) to reach equilibrium.[8]

-

The TR-FRET signal is read on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.

-

-

Data Analysis:

-

The ratio of the acceptor emission to the donor emission is calculated.

-

The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The Keap1-Nrf2 signaling pathway represents a highly attractive target for therapeutic intervention in a range of diseases associated with oxidative stress. The development of potent and specific inhibitors of the Keap1-Nrf2 protein-protein interaction, such as IN-8, offers a promising strategy to harness the cell's own defense mechanisms. The detailed structural understanding of the Keap1-Nrf2 interface, combined with robust and quantitative biochemical and biophysical assays, provides a solid foundation for the rational design and optimization of next-generation Nrf2 activators for clinical applications. Further structural studies on the Keap1-IN-8 complex would provide invaluable insights for future drug development efforts.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. rsc.org [rsc.org]

Keap1-Nrf2-IN-8: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.

Direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a range of diseases characterized by oxidative stress, including chronic inflammatory diseases.[1] Small molecule inhibitors that directly block this interaction can mimic the effects of an oxidative stress response, leading to the upregulation of Nrf2-dependent genes. This guide provides an in-depth technical overview of the discovery and development of Keap1-Nrf2-IN-8, a potent small molecule inhibitor of the Keap1-Nrf2 PPI.

Discovery and Development of this compound

This compound, also identified as compound 12d , was developed as part of a structure-activity relationship (SAR) study aimed at optimizing a series of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acid-based Keap1-Nrf2 PPI inhibitors. The parent compounds in this series were known to be potent inhibitors, and the study sought to explore the impact of various substituents at the C-2 position of the benzene or naphthalene core on their inhibitory activity.

The design strategy involved the synthesis of a library of analogs with diverse ether-linked substituents at the C-2 position. The rationale was to probe the chemical space in this region of the binding pocket on the Keap1 Kelch domain to enhance binding affinity and improve drug-like properties. Through systematic modification and subsequent biological evaluation, this compound, which features a 2-(4-fluorobenzyloxy) substituent on a naphthalene scaffold, was identified as the most potent inhibitor in the series.[1]

Quantitative Data

The inhibitory potency of this compound and its analogs was assessed using two distinct biochemical assays: a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The results of these assays are summarized in the table below.

| Compound ID | Structure | FP IC50 (nM) | TR-FRET IC50 (nM) |

| This compound (12d) | Naphthalene core with 2-(4-fluorobenzyloxy) substituent | 64.5 | 14.2 |

| Analog 12a | Naphthalene core with 2-benzyloxy substituent | 113.7 | 25.8 |

| Analog 12b | Naphthalene core with 2-(4-methylbenzyloxy) substituent | 100.2 | 21.5 |

| Analog 12c | Naphthalene core with 2-(4-methoxybenzyloxy) substituent | 95.5 | 19.8 |

| Analog 12e | Naphthalene core with 2-(4-chlorobenzyloxy) substituent | 75.3 | 16.1 |

| Analog 12f | Naphthalene core with 2-(4-(trifluoromethyl)benzyloxy) substituent | 88.9 | 18.4 |

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring the change in polarization of a fluorescently labeled Nrf2 peptide.

Materials:

-

Recombinant human Keap1 Kelch domain

-

FITC-labeled Nrf2 peptide (sequence: FITC-Ahx-LDEETGEFL-amide)

-

Assay Buffer: 100 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT

-

Test compounds (including this compound) dissolved in DMSO

-

384-well black, low-volume microplates

Protocol:

-

A solution of the FITC-labeled Nrf2 peptide (10 nM) and the Keap1 Kelch domain (30 nM) in assay buffer was prepared.

-

Test compounds were serially diluted in DMSO and then further diluted in assay buffer.

-

10 µL of the Keap1-Nrf2 peptide solution was added to each well of the 384-well plate.

-

10 µL of the diluted test compounds were added to the wells. For control wells, DMSO-containing buffer was added.

-

The plate was incubated at room temperature for 1 hour, protected from light.

-

Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The IC50 values were calculated from the dose-response curves by non-linear regression analysis.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay provides an alternative method to measure the Keap1-Nrf2 interaction and its inhibition, offering high sensitivity and low background.

Materials:

-

GST-tagged human Keap1 Kelch domain

-

Biotinylated Nrf2 peptide (sequence: Biotin-Ahx-LDEETGEFL-amide)

-

LanthaScreen™ Tb-anti-GST antibody (donor)

-

Streptavidin-conjugated DyLight™ 650 (acceptor)

-

TR-FRET Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT

-

Test compounds dissolved in DMSO

-

384-well white, low-volume microplates

Protocol:

-

A solution containing GST-Keap1 (5 nM) and biotin-Nrf2 peptide (10 nM) in TR-FRET assay buffer was prepared.

-

Test compounds were serially diluted in DMSO and then in assay buffer.

-

5 µL of the GST-Keap1/biotin-Nrf2 peptide solution was added to each well.

-

5 µL of the diluted test compounds were added to the wells.

-

The plate was incubated at room temperature for 1 hour.

-

A solution of Tb-anti-GST antibody (2 nM) and Streptavidin-DyLight™ 650 (10 nM) in assay buffer was prepared and 10 µL was added to each well.

-

The plate was incubated for an additional 2 hours at room temperature, protected from light.

-

The TR-FRET signal was measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 665 nm (DyLight™ 650).

-

The ratio of the acceptor to donor emission was calculated, and IC50 values were determined from dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This cell-based assay was used to confirm that the inhibition of the Keap1-Nrf2 interaction by this compound leads to the upregulation of Nrf2-dependent gene expression.

Materials:

-

Human retinal pigment epithelial (RPE-1) cells

-

Cell culture medium (DMEM/F-12) with 10% FBS

-

This compound dissolved in DMSO

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green PCR Master Mix

-

Primers for Nrf2 target genes (GSTM3, HMOX2, NQO1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RPE-1 cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

-

Total RNA was extracted from the cells using a commercial kit following the manufacturer's instructions.

-

The concentration and purity of the RNA were determined by spectrophotometry.

-

First-strand cDNA was synthesized from the total RNA.

-

qRT-PCR was performed using SYBR Green chemistry on a real-time PCR system. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

The relative mRNA expression levels of the target genes were calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Signaling Pathways and Experimental Workflows

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions, and the point of intervention by this compound.

Caption: Workflow for the Fluorescence Polarization (FP) assay to determine the inhibitory activity of this compound.

Caption: Workflow for the qRT-PCR experiment to measure Nrf2 target gene expression in response to this compound treatment.

Conclusion

This compound is a potent, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Its discovery through a systematic SAR campaign has provided a valuable chemical probe for studying the Keap1-Nrf2 signaling pathway and a promising lead compound for the development of therapeutics for diseases associated with oxidative stress. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Keap1-Nrf2 Axis and the Role of IN-8 in Activating the Antioxidant Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. It details the mechanism of action and role of Keap1-Nrf2-IN-8, a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), in activating this protective pathway. This document includes quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

The Keap1-Nrf2 Signaling Pathway: A Guardian of Cellular Homeostasis

The Keap1-Nrf2 pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress.[1] Under normal, unstressed conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its repressor protein, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[2] This process maintains low basal levels of Nrf2.[1]

In response to oxidative stress (e.g., accumulation of reactive oxygen species, ROS), reactive cysteine residues on Keap1 are modified.[3] This modification leads to a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[1] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[4] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase 1 - HMOX1, NAD(P)H Quinone Dehydrogenase 1 - NQO1) and enzymes involved in glutathione synthesis and metabolism (e.g., Glutathione S-Transferases - GSTs).[1]

IN-8: A Potent Inhibitor of the Keap1-Nrf2 Interaction

This compound (also referred to as compound 12d in literature) is a potent, non-covalent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] By binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2, IN-8 physically blocks the interaction between the two proteins.[1] This disruption mimics the effect of an oxidative stress signal, preventing Nrf2 degradation and leading to the robust activation of the ARE-mediated antioxidant response.

The inhibitory potency of IN-8 has been quantified using biochemical assays that measure the disruption of the Keap1-Nrf2 complex.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Description | IC50 Value |

| Fluorescence Polarization (FP) | Measures the disruption of the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide. | 64.5 nM |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay that measures the disruption of energy transfer between donor- and acceptor-labeled Keap1 and Nrf2. | 14.2 nM |

| Data sourced from Lee S, et al. 2022.[1] |

Mechanism of Action and Impact on Gene Expression

The mechanism of IN-8 involves direct competitive inhibition of the Keap1-Nrf2 binding interface, leading to the downstream activation of Nrf2's transcriptional program.

References

An In-Depth Technical Guide to Keap1-Nrf2-IN-8: A Potent Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction and its Effect on Nrf2 Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy to augment the endogenous antioxidant response. This technical guide provides a comprehensive overview of Keap1-Nrf2-IN-8, a potent small molecule inhibitor of the Keap1-Nrf2 PPI. This document details the mechanism of action, quantitative effects on Nrf2 downstream target gene expression, and the experimental protocols utilized for its characterization.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a key regulator of cellular homeostasis. Under normal conditions, a dimer of Keap1 binds to Nrf2, facilitating its ubiquitination by a Cullin 3-based E3 ligase complex, leading to its degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that prevents Nrf2 ubiquitination. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This compound: A Potent PPI Inhibitor

This compound, also identified as compound 12d in the primary literature, is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. By directly binding to Keap1, it prevents the sequestration and subsequent degradation of Nrf2, leading to the activation of the Nrf2-mediated antioxidant response.

Quantitative Data: Effect on Nrf2 Downstream Targets

The efficacy of this compound as a Keap1-Nrf2 PPI inhibitor has been quantified using biochemical assays. Furthermore, its cellular activity has been demonstrated by measuring the upregulation of Nrf2 downstream target genes.

Table 1: Biochemical Inhibition of Keap1-Nrf2 Interaction by this compound

| Assay Type | IC50 (nM) | Source |

| Fluorescence Polarization (FP) | 64.5 | [Lee S, et al., 2022][1] |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 14.2 | [Lee S, et al., 2022][1] |

Table 2: Upregulation of Nrf2 Downstream Target Gene mRNA Levels by this compound

Note: The following data is a representative summary based on the findings reported by Lee S, et al., 2022. The exact fold-change values and concentrations should be referenced from the original publication.

| Target Gene | Concentration (µM) | Fold Induction (mRNA) | Cell Line | Source |

| GSTM3 | 1 | ~4.5 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] |

| 5 | ~8.0 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] | |

| HMOX2 | 1 | ~3.0 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] |

| 5 | ~5.5 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] | |

| NQO1 | 1 | ~2.5 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] |

| 5 | ~4.0 | Human Lung Carcinoma A549 | [Lee S, et al., 2022][1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures outlined by Lee S, et al., 2022.

Fluorescence Polarization (FP) Assay

-

Objective: To determine the in vitro inhibitory potency of this compound on the Keap1-Nrf2 PPI.

-

Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

FITC-labeled 9-mer Nrf2 peptide.

-

Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 µg/mL bovine gamma globulin, and 0.02% NaN3.

-

384-well black, low-volume, round-bottom polystyrene plates.

-

-

Procedure:

-

A solution of Keap1 Kelch domain protein (final concentration ~200 nM) and FITC-labeled Nrf2 peptide (final concentration ~5 nM) in assay buffer is prepared.

-

Serial dilutions of this compound in DMSO are prepared and added to the wells.

-

The Keap1/peptide solution is added to the wells containing the test compound.

-

The plate is incubated at room temperature for 1 hour in the dark.

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

IC50 values are calculated from the dose-response curves.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Objective: To provide an orthogonal biochemical assay to confirm the inhibitory activity of this compound.

-

Materials:

-

His-tagged recombinant human Keap1 Kelch domain protein.

-

FITC-labeled 9-mer Nrf2 peptide.

-

Tb-labeled anti-His antibody (donor).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, and 0.05% Tween-20.

-

384-well black, low-volume plates.

-

-

Procedure:

-

A solution of His-tagged Keap1 protein (final concentration ~5 nM) and FITC-labeled Nrf2 peptide (final concentration ~25 nM) is prepared in assay buffer.

-

Serial dilutions of this compound in DMSO are added to the wells.

-

The Keap1/peptide solution is added to the wells.

-

A solution of Tb-labeled anti-His antibody (final concentration ~0.5 nM) is added to each well.

-

The plate is incubated at room temperature for 2 hours in the dark.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (FITC).

-

The ratio of the emission at 520 nm to 495 nm is calculated, and IC50 values are determined from dose-response curves.

-

Cell Culture and Treatment

-

Objective: To prepare cells for the analysis of Nrf2 target gene expression.

-

Cell Line: Human lung carcinoma A549 cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

A549 cells are seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 1 µM and 5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To quantify the mRNA expression levels of Nrf2 downstream target genes.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated A549 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.

-

Primers: Validated primers for human GSTM3, HMOX2, NQO1, and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.

-

Conclusion

This compound is a highly potent, small molecule inhibitor of the Keap1-Nrf2 PPI. Biochemical assays confirm its ability to disrupt this interaction at nanomolar concentrations. Cellular studies demonstrate that by inhibiting the Keap1-mediated degradation of Nrf2, this compound leads to a significant upregulation of Nrf2 downstream target genes, including GSTM3, HMOX2, and NQO1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of activating the Nrf2 pathway.

References

Keap1-Nrf2-IN-8: A Potential Therapeutic Modulator of the Cytoprotective Nrf2 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a battery of cytoprotective genes. Dysregulation of the Keap1-Nrf2 pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as a promising therapeutic strategy. This technical guide focuses on the potential therapeutic applications of Keap1-Nrf2 inhibitors, with a specific emphasis on the compound K22 , a potent, non-covalent inhibitor of this interaction. We provide a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a cornerstone of the cellular antioxidant response.[1] Under homeostatic conditions, the homodimeric Keap1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[1] Keap1 binds to the Neh2 domain of Nrf2, facilitating its continuous ubiquitination and degradation by the proteasome, thereby maintaining low basal levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to mediate Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the increased expression of a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], heme oxygenase-1 [HO-1]), enzymes involved in glutathione synthesis and metabolism, and drug-metabolizing enzymes.

Direct inhibition of the Keap1-Nrf2 PPI by small molecules offers a therapeutic strategy to activate the Nrf2-mediated cytoprotective response in a controlled manner, independent of cellular stress.[1] These inhibitors function by competitively binding to the Nrf2-binding pocket on Keap1, thereby preventing the Keap1-mediated degradation of Nrf2.

Quantitative Biological Data of K22

The compound K22 has been identified as a potent, non-naphthalene-based inhibitor of the Keap1-Nrf2 PPI.[2] Its biological activity and properties are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of K22

| Compound | Assay Type | IC50 (µM) | Reference |

| K22 | Fluorescence Polarization (FP) | 0.18 | [2] |

Table 2: Cellular Activity and Metabolic Stability of K22

| Parameter | Cell Line | Effect | Reference |

| Nrf2 Activation | H9c2 | Effective activation of Nrf2 and increased expression of Nrf2-regulated genes | [2][3] |

| Cytoprotection | H9c2 | Mitigated LPS-induced damage, decreased inflammatory factors and ROS | [2][3] |

| Metabolic Stability | Human Liver Microsomes | High | [2] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

FITC-labeled 9-mer Nrf2 peptide amide

-

Assay Buffer (e.g., HEPES-based buffer)

-

Test compound (e.g., K22) dissolved in DMSO

-

Black, non-binding 384-well plates

-

Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm)

Procedure: [4]

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells.

-

In a 384-well plate, add the following to each well:

-

10 µL of 4 nM FITC-9mer Nrf2 peptide amide

-

10 µL of 12 nM Keap1 Kelch domain protein

-

10 µL of assay buffer

-

10 µL of the test compound dilution

-

-

Include control wells:

-

Positive Control (Maximum Polarization): All components except the test compound (add 10 µL of assay buffer with DMSO).

-

Negative Control (Minimum Polarization): All components except the Keap1 protein (add 10 µL of assay buffer).

-

-

Cover the plate and incubate at room temperature for 30 minutes with gentle rocking.

-

Measure the fluorescence polarization (in mP units) using the microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

AREc32 cells (a stable human mammary MCF-7-derived reporter cell line)[5]

-

Cell culture medium and supplements

-

Test compound (e.g., K22)

-

Positive control (e.g., tert-butylhydroquinone, tBHQ)

-

96-well cell culture plates

-

Luciferase lysis buffer

-

Luciferase reporter substrate

-

Luminometer

Procedure: [5]

-

Seed AREc32 cells into a 96-well plate at a density of 1.2 x 10^4 cells per well and incubate for 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound or the positive control.

-

Incubate the cells for another 24 hours.

-

Remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Add 20 µL of luciferase lysis buffer to each well and perform a freeze-thaw cycle to ensure complete cell lysis.

-

Transfer the cell lysate to a white 96-well plate.

-

Add 100 µL of the luciferase reporter substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

Express the results as a fold increase in luciferase activity compared to the vehicle-treated control cells.

Western Blot Analysis of Nrf2 and Target Gene Expression

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1) in cells treated with a Keap1-Nrf2 inhibitor.

Materials:

-

Cell line of interest (e.g., H9c2)

-

Test compound (e.g., K22)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to the loading control.

Therapeutic Potential and Future Directions

The ability of Keap1-Nrf2 PPI inhibitors like K22 to potently and specifically activate the Nrf2 pathway holds significant therapeutic promise for a wide range of diseases characterized by oxidative stress and inflammation.

-

Cardiovascular Diseases: As demonstrated with K22 in a model of myocarditis, Nrf2 activation can protect cardiac cells from inflammatory damage and reduce ROS levels.[2][3]

-

Neurodegenerative Diseases: The Nrf2 pathway is a key player in neuronal protection against oxidative damage, a hallmark of diseases such as Alzheimer's and Parkinson's disease.

-

Chronic Inflammatory Diseases: By upregulating anti-inflammatory genes and suppressing pro-inflammatory pathways, Keap1-Nrf2 inhibitors could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Cancer Chemoprevention: While constitutive Nrf2 activation can be pro-tumorigenic in established cancers, transient activation of Nrf2 in healthy cells can protect against carcinogen-induced DNA damage.

Future research should focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of promising Keap1-Nrf2 inhibitors like K22. Further optimization of these compounds could lead to the development of novel therapeutics for a variety of unmet medical needs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this exciting class of therapeutic agents.

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Nrf2/ARE activation assay [bio-protocol.org]

Keap1-Nrf2-IN-8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.

Constitutive activation of the Nrf2 pathway, often due to mutations in Keap1 or Nrf2 itself, is observed in various cancers, including lung, esophageal, and liver cancers. This aberrant activation can provide cancer cells with a survival advantage by enhancing their resistance to chemotherapy and radiotherapy and by promoting metabolic reprogramming. Consequently, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as an attractive therapeutic target for cancer treatment.

Keap1-Nrf2-IN-8 is a potent small molecule inhibitor of the Keap1-Nrf2 PPI. By disrupting this interaction, this compound stabilizes Nrf2, leading to the upregulation of its downstream target genes. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, effects on cancer cell lines, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions by directly interfering with the binding of Nrf2 to the Kelch domain of Keap1. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Methodological & Application

Application Notes and Protocols for Keap1-Nrf2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes through binding to the Antioxidant Response Element (ARE).[1][2][3]

Keap1-Nrf2-IN-8 is a potent, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By directly binding to Keap1, it prevents the sequestration and degradation of Nrf2, leading to the activation of the Nrf2 pathway and the upregulation of downstream target genes. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on the Keap1-Nrf2 signaling pathway.

Quantitative Data

The following table summarizes the in vitro activity of this compound in biochemical assays.

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization (FP) | IC50 | 64.5 nM | [4] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 14.2 nM | [4] |

Signaling Pathway Diagram

References

Application Notes and Protocols for Keap1-Nrf2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE).

Keap1-Nrf2-IN-8 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By directly blocking the binding of Nrf2 to Keap1, this compound mimics the cellular response to oxidative stress, leading to the activation of the Nrf2 pathway and the upregulation of its downstream target genes. These application notes provide a summary of its activity and detailed protocols for its use in cell-based assays.

Data Presentation

Biochemical and Cellular Activity of this compound and Analogs

The following table summarizes the available quantitative data for this compound and a closely related analog, Keap1-Nrf2-IN-14. This data provides a basis for determining the effective working concentration in cell lines.

| Compound | Assay Type | Measurement | Value | Cell Line | Notes |

| This compound | Fluorescence Polarization (FP) | IC50 | 64.5 nM | - | Biochemical assay measuring direct inhibition of Keap1-Nrf2 interaction.[1] |

| This compound | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 14.2 nM | - | Biochemical assay confirming high-affinity binding to Keap1.[1] |

| This compound | mRNA expression analysis | - | - | Not specified | Significantly increases mRNA levels of Nrf2 downstream genes (GSTM3, HMOX2, NQO1).[1] |

| Keap1-Nrf2-IN-14 | Biochemical Assay | IC50 | 75 nM | - | Potent inhibitor of the Keap1-Nrf2 interaction.[2] |

| Keap1-Nrf2-IN-14 | Cellular Assay | Effective Concentration | 1 µM and 10 µM | RAW264.7 | Strong, time- and concentration-dependent activation of Nrf2-ARE regulated genes and increased antioxidant capacity.[2] |

Based on the available data for this compound and its analog, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell-based experiments. The optimal concentration will be cell-line dependent and should be determined empirically.

Signaling Pathway and Experimental Workflow Diagrams

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for evaluating the cellular activity of this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of Nrf2 Nuclear Translocation and Target Protein Expression

Objective: To determine the effect of this compound on the nuclear accumulation of Nrf2 and the expression of its downstream target proteins, such as NQO1 and HO-1.

Materials:

-

Cell line of interest (e.g., A549, HepG2, HEK293)

-